2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of benzamides and benzoates. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an oxoethyl group and a nitrobenzoate moiety. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate typically involves a multi-step process:
Formation of 4-Benzamidophenyl Acetate: This step involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-benzamidophenyl acetate.
Oxidation to 4-Benzamidophenyl Acetate Oxide: The acetate is then oxidized using an oxidizing agent such as potassium permanganate to form 4-benzamidophenyl acetate oxide.
Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of 4-benzamidophenyl acetate oxide with 3-nitrobenzoic acid in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzamide and nitrobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation Products: Oxides of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides and benzoates.
Scientific Research Applications
2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The nitrobenzoate moiety may also contribute to the compound’s biological effects by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Benzamidophenyl Acetate: A precursor in the synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 3-nitrobenzoate.
3-Nitrobenzoic Acid: Another precursor used in the synthesis.
Benzamide Derivatives: Compounds with similar benzamide groups but different substituents.
Uniqueness
This compound is unique due to the combination of its benzamide and nitrobenzoate groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other benzamide and benzoate derivatives.
Properties
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-20(14-30-22(27)17-7-4-8-19(13-17)24(28)29)15-9-11-18(12-10-15)23-21(26)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGDTCLODBPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.